molecular formula C9H12N2O B13588189 3-(Azetidin-3-yloxy)-2-methylpyridine

3-(Azetidin-3-yloxy)-2-methylpyridine

Cat. No.: B13588189
M. Wt: 164.20 g/mol
InChI Key: JJZXYOJGUQXNAS-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)-2-methylpyridine is a heterocyclic compound that features both azetidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)-2-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under certain conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: Both the azetidine and pyridine rings can participate in substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxide derivatives .

Scientific Research Applications

3-(Azetidin-3-yloxy)-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)-2-methylpyridine involves its interaction with molecular targets through its azetidine and pyridine rings. These interactions can affect various biological pathways, depending on the specific application. For example, azetidine derivatives have been shown to interact with tubulin, affecting cell division processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yloxy)-2-methylpyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(azetidin-3-yloxy)-2-methylpyridine

InChI

InChI=1S/C9H12N2O/c1-7-9(3-2-4-11-7)12-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3

InChI Key

JJZXYOJGUQXNAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC2CNC2

Origin of Product

United States

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